2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-22(30-20-9-5-4-8-19(20)28-15)23(27)26-12-10-16(11-13-26)29-21-14-24-17-6-2-3-7-18(17)25-21/h2-9,14-16,22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMMFXMNPFVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[b][1,4]dioxin ring system through cyclization reactions. Subsequent steps involve the introduction of the quinoxalin-2-yloxy group and the piperidin-1-yl methanone moiety through nucleophilic substitution and condensation reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxalin-2-yloxy derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests that it may exhibit pharmacological activities, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Biological Activity
The compound 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is a synthetic derivative that exhibits significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline |
| SMILES | Cc1cc2c(cncc2)cc(c1)OCC(=O)N1CCCCC1 |
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives possess notable anticancer properties. Specifically, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound exhibited IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were significantly lower than those of established chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest, preventing the progression of the cell cycle in cancer cells.
- Anti-inflammatory Effects : By modulating inflammatory pathways, the compound reduces the tumor microenvironment's supportive role in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity comparable to standard antibiotics like ampicillin and gentamicin .
Case Studies
Several case studies highlight the effectiveness of quinoxaline derivatives in clinical settings:
- Study on Anticancer Efficacy : A study published in Pharmaceutical Research evaluated a series of quinoxaline derivatives, including our compound, demonstrating significant inhibition of tumor growth in xenograft models .
- Antimicrobial Efficacy Study : Another research highlighted the dual action of quinoxaline derivatives against bacterial strains that are resistant to conventional treatments. This study emphasized the potential for these compounds to be developed into new antibiotic therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Quinoxaline Derivatives
Key Observations:
- Core Heterocycle: The target compound’s quinoxaline core distinguishes it from quinoline () and imidazopyridazine () derivatives.
- Substituent Effects: The 3-methyl-benzodioxine group in the target compound may confer greater metabolic stability than the phenylthio group in 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide, as sulfur-containing groups are prone to oxidation . The piperidinyloxy linker likely improves solubility over non-polar substituents (e.g., phenyl groups in pyrroloquinoxaline derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
